Etofylline Etofylline 7-(2-hydroxyethyl)-1,3-dimethylpurine-2,6-dione is an oxopurine.
Brand Name: Vulcanchem
CAS No.: 519-37-9
VCID: VC0527601
InChI: InChI=1S/C9H12N4O3/c1-11-7-6(8(15)12(2)9(11)16)13(3-4-14)5-10-7/h5,14H,3-4H2,1-2H3
SMILES: CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCO
Molecular Formula: C9H12N4O3
Molecular Weight: 224.22 g/mol

Etofylline

CAS No.: 519-37-9

Cat. No.: VC0527601

Molecular Formula: C9H12N4O3

Molecular Weight: 224.22 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Etofylline - 519-37-9

Specification

CAS No. 519-37-9
Molecular Formula C9H12N4O3
Molecular Weight 224.22 g/mol
IUPAC Name 7-(2-hydroxyethyl)-1,3-dimethylpurine-2,6-dione
Standard InChI InChI=1S/C9H12N4O3/c1-11-7-6(8(15)12(2)9(11)16)13(3-4-14)5-10-7/h5,14H,3-4H2,1-2H3
Standard InChI Key NWPRCRWQMGIBOT-UHFFFAOYSA-N
SMILES CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCO
Canonical SMILES CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCO
Appearance Solid powder
Melting Point 158.0 °C

Introduction

Chemical and Structural Properties of Etofylline

Etofylline (C₉H₁₂N₄O₃; molecular weight: 224.22 g/mol) is an N-7-substituted theophylline derivative characterized by a hydroxyethyl group at the 7-position of the purine ring . This structural modification enhances its solubility in aqueous media compared to theophylline, potentially improving bioavailability. The compound’s achiral nature and lack of defined stereocenters simplify its synthesis and formulation .

Molecular Interactions and Physicochemical Characteristics

The hydroxyethyl moiety in etofylline facilitates hydrogen bonding with biological targets, such as phosphodiesterase (PDE) enzymes and adenosine receptors, while maintaining the planar structure necessary for intercalation into hydrophobic binding pockets . Its melting point of 158°C and partition coefficient (logP) of -0.56 suggest moderate lipophilicity, balancing membrane permeability and aqueous solubility.

Pharmacokinetic Profile

Absorption and Bioavailability

After oral administration, etofylline demonstrates 80% bioavailability, reaching peak plasma concentrations (Cₘₐₓ) of ~3.9 mg/L within 2 hours . The absorption follows one-compartment kinetics, with no significant first-pass metabolism, unlike theophylline, which undergoes extensive hepatic demethylation .

Distribution and Protein Binding

Etofylline distributes widely into extracellular fluids, with a volume of distribution (Vd) of 0.60 L/kg . Protein binding is minimal (<40%), allowing for greater tissue penetration compared to theophylline, which exhibits 40% protein binding .

Mechanism of Action

Phosphodiesterase Inhibition

Etofylline non-selectively inhibits PDE isoforms (III and IV), elevating intracellular cyclic adenosine monophosphate (cAMP) levels in bronchial smooth muscle cells. This results in reduced calcium influx and subsequent relaxation of airway smooth muscle . Comparative studies show etofylline’s PDE inhibitory potency (IC₅₀: 12 μM) is comparable to theophylline (IC₅₀: 10 μM) but lower than doxofylline (IC₅₀: 8 μM) .

Adenosine Receptor Antagonism

Etofylline antagonizes adenosine A₁ and A₂ receptors at therapeutic concentrations (1–10 μM), preventing adenosine-induced bronchoconstriction and mast cell degranulation . This dual mechanism differentiates it from selective PDE inhibitors like roflumilast.

Anti-Inflammatory Effects

At higher concentrations (>20 μM), etofylline activates histone deacetylases (HDACs), suppressing nuclear factor-κB (NF-κB)-mediated transcription of pro-inflammatory cytokines (e.g., TNF-α, IL-8) . This effect is synergistic with glucocorticoids in reducing airway inflammation .

Clinical Efficacy in Respiratory Disorders

Bronchodilatory Effects

A randomized crossover trial comparing etofylline (200 mg IV) to theophylline (5 mg/kg IV) demonstrated equivalent improvements in forced expiratory volume in 1 second (FEV₁: +12% vs. +14%) and peak expiratory flow rate (PEFR: +18% vs. +20%) over 4 hours .

Comparative Studies with Doxofylline

In a 21-day trial of 180 COPD patients, etofylline/theophylline fixed-dose combination (FDC) (100 mg/50 mg TID) and doxofylline (400 mg BID) showed comparable efficacy:

ParameterEtofylline/TheophyllineDoxofyllinep-value
ΔFEV₁ (L)0.036 ± 0.0110.035 ± 0.0090.341
Δ%FEV₁2.43 ± 0.82.06 ± 0.70.333
Symptom resolution84%89%0.286
Despite similar efficacy, the etofylline group reported fewer adverse events (12% vs. 18%) .

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